molecular formula C14H13NO3 B8639445 Methyl 4-(pyridin-2-ylmethoxy)benzoate CAS No. 50596-37-7

Methyl 4-(pyridin-2-ylmethoxy)benzoate

Cat. No.: B8639445
CAS No.: 50596-37-7
M. Wt: 243.26 g/mol
InChI Key: XFURDHATDHRUMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(pyridin-2-ylmethoxy)benzoate is an aromatic ester derivative characterized by a benzoate core substituted with a pyridin-2-ylmethoxy group at the para position and a methyl ester moiety. The pyridine ring introduces basicity and hydrogen-bonding capabilities, making it a versatile intermediate for further functionalization.

Properties

CAS No.

50596-37-7

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

methyl 4-(pyridin-2-ylmethoxy)benzoate

InChI

InChI=1S/C14H13NO3/c1-17-14(16)11-5-7-13(8-6-11)18-10-12-4-2-3-9-15-12/h2-9H,10H2,1H3

InChI Key

XFURDHATDHRUMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCC2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(pyridin-2-ylmethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with pyridine-4-methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dimethylformamide (DMF). The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(pyridin-2-ylmethoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-(pyridin-2-ylmethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(pyridin-2-ylmethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the methoxybenzoate moiety can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Ester Group Variations

The choice of ester group significantly impacts physicochemical properties. For instance:

Compound Name Molecular Formula Molecular Weight Ester Group Key Properties Synthesis Yield
Methyl 4-(pyridin-2-ylmethoxy)benzoate C₁₄H₁₃NO₃ 243.26 Methyl Higher volatility (inferred) Not reported
Ethyl 4-(pyridin-2-ylmethoxy)benzoate C₁₅H₁₅NO₃ 257.29 Ethyl Increased lipophilicity 96%

The ethyl analog exhibits greater lipophilicity, which may enhance membrane permeability in biological systems. However, methyl esters are typically metabolized faster due to their smaller size .

Heterocyclic and Substituent Variations

Replacing the pyridine ring with bulkier heterocycles or adding substituents alters electronic and steric profiles:

Compound Name (Example) Heterocycle/Substituent Molecular Weight Key Differences
This compound Pyridine 243.26 Basic N-atom, moderate conjugation
C1 () Quinoline + phenyl + piperazine 478.55 Extended conjugation, bulkier
I-6230 () Pyridazine Not reported Electron-deficient heterocycle
  • Halogenated variants (e.g., C2: bromo, C3: chloro) introduce electron-withdrawing effects, which may stabilize the molecule or alter reactivity .
  • Pyridazine-based analogs (e.g., I-6230 in ) are more electron-deficient, affecting solubility and intermolecular interactions .

Physicochemical Properties

The pyridine ring’s basicity (pKa ~5) contrasts with quinoline’s lower basicity (pKa ~4.9), influencing solubility in acidic environments .

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